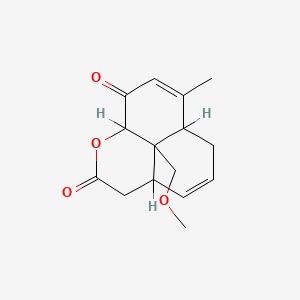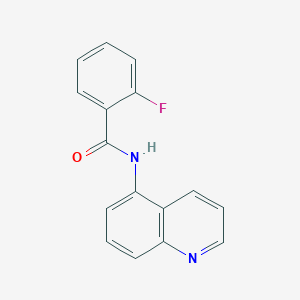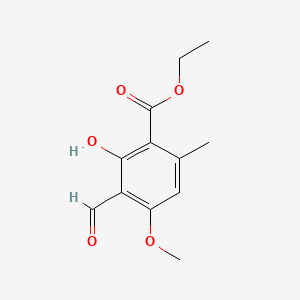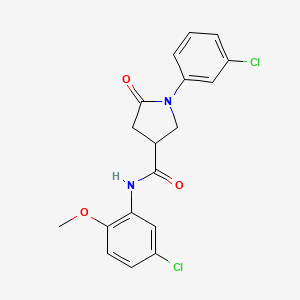
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxyaniline and 3-chlorobenzoyl chloride. The synthesis could involve steps such as acylation, cyclization, and amide formation under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other substituted phenyl-pyrrolidine-carboxamides with different substituents on the phenyl rings or the pyrrolidine ring.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide could lie in its specific substituents, which might confer unique chemical or biological properties compared to other similar compounds.
属性
CAS 编号 |
876715-41-2 |
|---|---|
分子式 |
C18H16Cl2N2O3 |
分子量 |
379.2 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-16-6-5-13(20)9-15(16)21-18(24)11-7-17(23)22(10-11)14-4-2-3-12(19)8-14/h2-6,8-9,11H,7,10H2,1H3,(H,21,24) |
InChI 键 |
ZAVHAQJLABVTSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


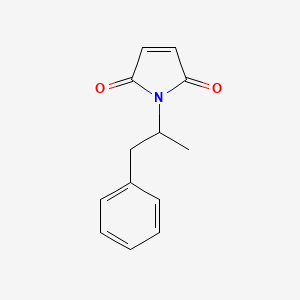
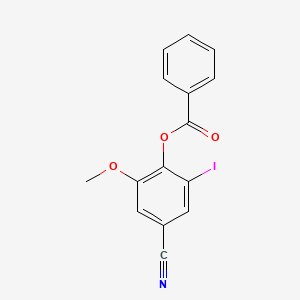
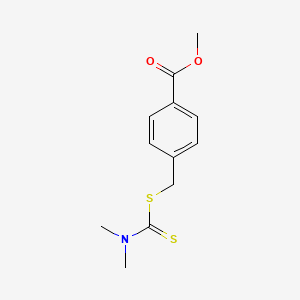
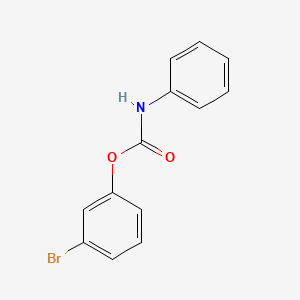
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
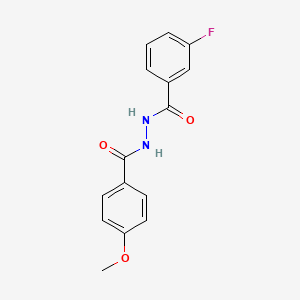
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
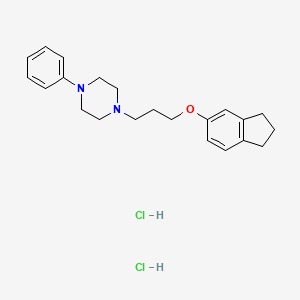
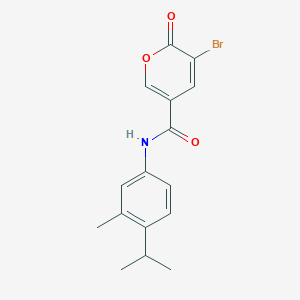
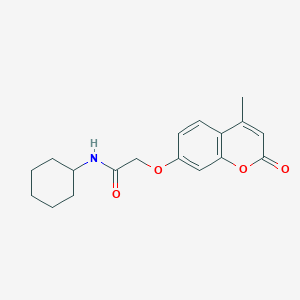
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
